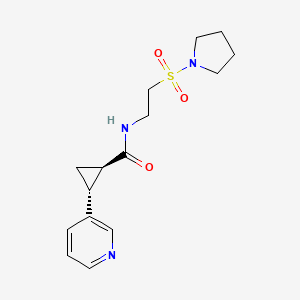![molecular formula C21H24N4O B7350876 1-benzyl-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-methylpyrrole-3-carboxamide](/img/structure/B7350876.png)
1-benzyl-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-methylpyrrole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-methylpyrrole-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of pyrrole carboxamide derivatives and has been found to exhibit promising pharmacological properties. In
Mecanismo De Acción
The exact mechanism of action of 1-benzyl-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-methylpyrrole-3-carboxamide is not fully understood. However, it has been proposed that this compound acts by modulating the activity of ion channels in the brain, specifically the voltage-gated sodium channels. By doing so, it may reduce the excitability of neurons, leading to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In animal studies, it has been found to reduce the severity and frequency of seizures, indicating its potential use as an anticonvulsant. Additionally, this compound has been found to reduce oxidative stress and inflammation in the brain, suggesting its potential use in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-benzyl-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-methylpyrrole-3-carboxamide is its potent anticonvulsant and neuroprotective effects. This makes it a promising candidate for the development of new drugs for the treatment of epilepsy and neurodegenerative disorders. However, one of the limitations of this compound is its relatively low solubility in water, which may pose challenges for its formulation and delivery.
Direcciones Futuras
There are several future directions for the study of 1-benzyl-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-methylpyrrole-3-carboxamide. One potential direction is the development of new formulations and delivery methods to improve its solubility and bioavailability. Another direction is the study of its potential use in combination with other drugs for the treatment of epilepsy and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic targets.
Métodos De Síntesis
The synthesis of 1-benzyl-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-methylpyrrole-3-carboxamide has been described in the literature. The method involves the reaction of 2-methylpyrrole-3-carboxylic acid with benzyl bromide in the presence of triethylamine to yield benzyl 2-methylpyrrole-3-carboxylate. This intermediate product is then reacted with (1R,2S)-2-imidazol-1-ylcyclopentanamine in the presence of diisopropylcarbodiimide to yield the final product, this compound.
Aplicaciones Científicas De Investigación
1-benzyl-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-methylpyrrole-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent anticonvulsant activity in animal models, suggesting its potential use in the treatment of epilepsy. Additionally, this compound has been found to exhibit neuroprotective properties, indicating its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-benzyl-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-methylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-16-18(10-12-24(16)14-17-6-3-2-4-7-17)21(26)23-19-8-5-9-20(19)25-13-11-22-15-25/h2-4,6-7,10-13,15,19-20H,5,8-9,14H2,1H3,(H,23,26)/t19-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOGBJBYPBONFN-UXHICEINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1CC2=CC=CC=C2)C(=O)NC3CCCC3N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN1CC2=CC=CC=C2)C(=O)N[C@@H]3CCC[C@@H]3N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-imidazo[1,2-a]pyridin-2-yl-1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]ethanone](/img/structure/B7350804.png)
![3-(1,1-dioxo-1,2-thiazolidin-2-yl)-1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]propan-1-one](/img/structure/B7350810.png)
![2-(2H-indazol-3-yl)-1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]ethanone](/img/structure/B7350817.png)
![3-(oxan-4-yloxy)-1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]propan-1-one](/img/structure/B7350821.png)
![N-cyclopentyl-4-oxo-4-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]butanamide](/img/structure/B7350827.png)
![6-[2-oxo-2-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]ethyl]-1,3-dihydroindol-2-one](/img/structure/B7350837.png)
![2-(1-acetylazetidin-3-yl)oxy-1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]ethanone](/img/structure/B7350849.png)

![1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]-3-(2H-tetrazol-5-yl)propan-1-one](/img/structure/B7350855.png)
![(3R,3aS,6aR)-N-[[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-3-carboxamide](/img/structure/B7350862.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]propan-1-one](/img/structure/B7350864.png)
![2-(2-cyclopropyl-1,3-thiazol-4-yl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]acetamide](/img/structure/B7350878.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7350885.png)
![3-(3-hydroxyprop-1-ynyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide](/img/structure/B7350899.png)